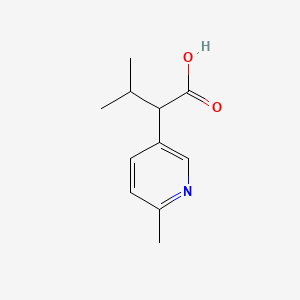![molecular formula C8H15N5S B13071686 1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiomorpholine ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring. The presence of sulfur and nitrogen atoms within its structure contributes to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazole-3-amine under appropriate conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted triazoles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of antimicrobial, antifungal, and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one: This compound features an imidazolidinone ring instead of a triazole ring, which may result in different reactivity and biological activity.
4-[2-(Thiomorpholin-4-yl)ethyl]aniline: This compound has an aniline group instead of a triazole ring, which can influence its chemical properties and applications.
1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N5S |
|---|---|
Peso molecular |
213.31 g/mol |
Nombre IUPAC |
1-(2-thiomorpholin-4-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H15N5S/c9-8-10-7-13(11-8)2-1-12-3-5-14-6-4-12/h7H,1-6H2,(H2,9,11) |
Clave InChI |
VYXBVWHMHCFPDR-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071606.png)
![tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13071609.png)
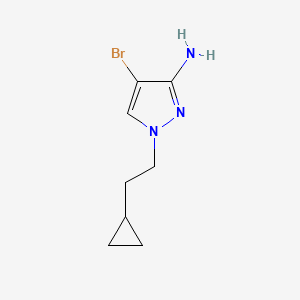
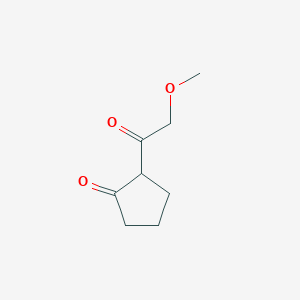

![5-Oxaspiro[2.5]octane-8-carboxylic acid](/img/structure/B13071646.png)
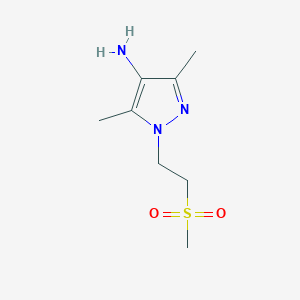
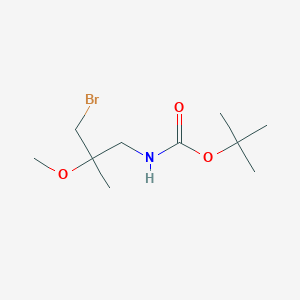
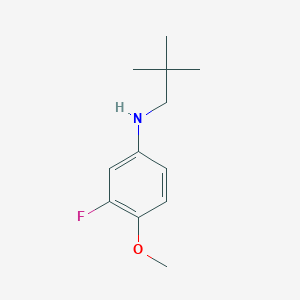
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)

